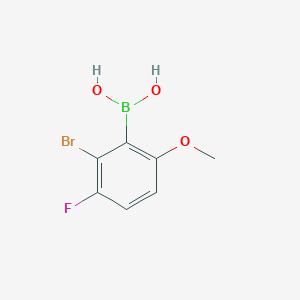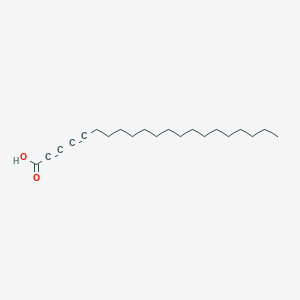
(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
説明
“(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of boronic acids can be analyzed through various methods such as FT-IR, dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations . Natural bonding orbital (NBO) analysis can be performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Chemical Reactions Analysis
Boronic acids have been used as reaction catalysts . Using the concept of boronic acid catalysis (BAC), electrophilic activation of carboxylic acids leads to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can be evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .科学的研究の応用
Synthesis and Organic Chemistry
- (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid serves as an important intermediate in organic synthesis. It's extensively utilized in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products through Suzuki aryl-coupling reactions (Sun Hai-xia et al., 2015).
- The compound is a crucial part of the synthesis of amino-3-fluorophenyl boronic acid, which has applications in constructing glucose sensing materials that function at the physiological pH of bodily fluids (Sasmita Das et al., 2003).
Photophysical Properties and Sensing
- The photophysical properties of certain boronic acid derivatives are significantly influenced by their interaction with different solvents, indicating their potential in radiative applications and as fluorescence sensors (G. V. Muddapur et al., 2016).
- Boronic acid derivatives exhibit fluorescence quenching in the presence of aniline in alcohols, a property that might be exploited in sensing technologies or the study of molecular conformations (H. S. Geethanjali et al., 2015).
Food Industry and Biological Applications
- In the food industry, boronic acids have shown potential for the specific reduction of fructose in food matrices like fruit juice, indicating their use in modifying sugar content and composition in food products (Paul Pietsch et al., 2016).
- The interaction of boronic acids with diols is key in various applications, including biological labeling, protein manipulation, and the development of therapeutics. Their interactions with diols and Lewis bases make them versatile in sensing applications and organic synthesis (Karel Lacina et al., 2014).
Safety And Hazards
Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They may damage fertility and the unborn child . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .
将来の方向性
特性
IUPAC Name |
(3-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWIVWAJRBVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660270 | |
| Record name | [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid | |
CAS RN |
1072952-52-3 | |
| Record name | 1-Ethyl 3-borono-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(ethoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)



